![molecular formula C14H19NO B1475572 1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol CAS No. 1601181-96-7](/img/structure/B1475572.png)
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol
Übersicht
Beschreibung
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol (1-HMCD) is an organometallic compound with a wide range of applications in scientific research. It is a cyclobutane derivative of indanone, which is a bicyclic ketone. 1-HMCD has been studied extensively in the laboratory due to its unique properties, such as its relatively low reactivity and its ability to form stable organometallic complexes.
Wissenschaftliche Forschungsanwendungen
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol has been used in a variety of scientific research applications, including organic synthesis, catalysis, and materials science. In organic synthesis, 1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol can be used as a catalyst for the synthesis of organic compounds, such as alcohols and amines. In catalysis, 1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol can be used to promote the formation of organometallic complexes, which can be used to catalyze a variety of reactions. In materials science, 1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol can be used to form stable organometallic complexes, which can be used to create new materials with unique properties.
Wirkmechanismus
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol is an organometallic compound that is capable of forming stable organometallic complexes. These complexes are formed when 1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol reacts with a base, such as sodium hydroxide or potassium carbonate. The reaction between 1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol and the base results in the formation of a complex in which the 1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol is bonded to the base. This complex can then be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol has been studied extensively in the laboratory and has been found to be relatively non-toxic. It has been shown to be non-mutagenic and non-carcinogenic in laboratory studies. Additionally, 1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol has been shown to have no significant effects on the biochemical or physiological functions of the body.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol has a number of advantages for use in laboratory experiments. It is relatively non-toxic, non-mutagenic, and non-carcinogenic, making it safe to use in the laboratory. Additionally, 1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol is relatively stable, making it easy to store and handle. However, 1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol does have some limitations for use in laboratory experiments. It is not very soluble in water, so it is not suitable for use in aqueous solutions. Additionally, 1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol is not very reactive, so it is not suitable for use in reactions that require a high degree of reactivity.
Zukünftige Richtungen
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol has a wide range of potential applications in scientific research. In the future, 1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol could be used to develop new materials and catalysts for use in organic synthesis. Additionally, 1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol could be used to develop new organometallic complexes with unique properties. Finally, 1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol could be used to develop new methods for the synthesis of organic compounds.
Eigenschaften
IUPAC Name |
1-[(2,3-dihydro-1H-inden-2-ylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(6-3-7-14)10-15-13-8-11-4-1-2-5-12(11)9-13/h1-2,4-5,13,15-16H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGRXPWKZTUYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2CC3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



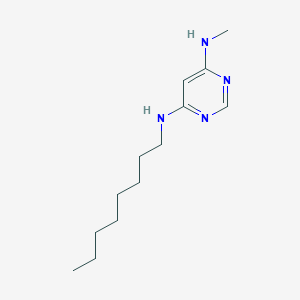
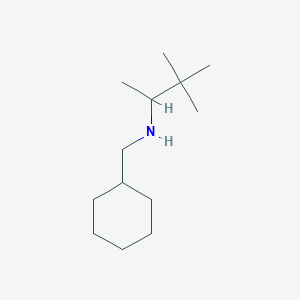
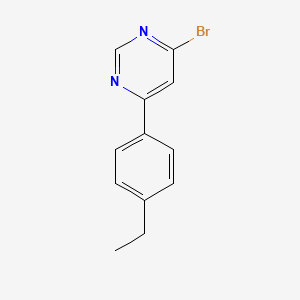
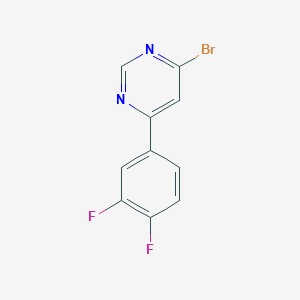
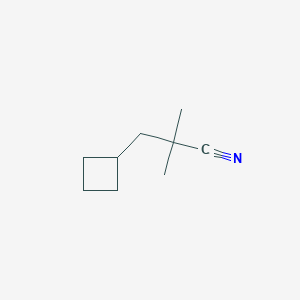

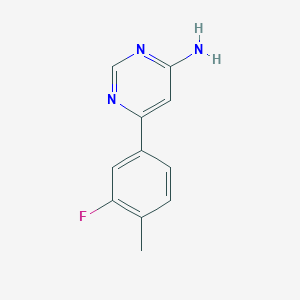
amine](/img/structure/B1475503.png)
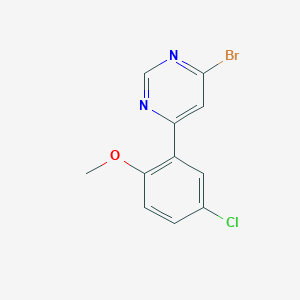
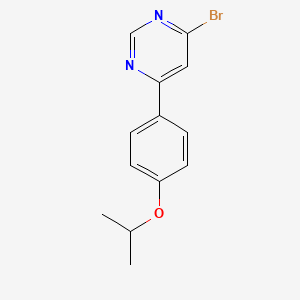
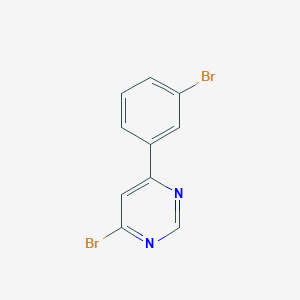


![1-({[(2-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475512.png)